

Physical and chemical characteristics of 3-Amino-5-methoxybenzonitrile

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Amino-5-methoxybenzonitrile

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An In-depth Technical Guide to 3-Amino-5-methoxybenzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-methoxybenzonitrile is a substituted aromatic nitrile compound with the chemical formula $C_8H_8N_2O$. Its structure, featuring an amino group, a methoxy group, and a nitrile group on a benzene ring, makes it a molecule of interest in medicinal chemistry and organic synthesis. The strategic placement of these functional groups offers potential for diverse chemical modifications and biological activities. This technical guide provides a comprehensive overview of the physical and chemical characteristics of **3-Amino-5-methoxybenzonitrile**, including its synthesis, purification, and spectroscopic properties, to support its application in research and drug development.

Physical and Chemical Properties

3-Amino-5-methoxybenzonitrile is a solid at room temperature with a melting point in the range of 81-85 °C. While specific data on its boiling point and solubility are not extensively documented, related aminobenzonitrile compounds exhibit solubility in polar organic solvents. The key physicochemical properties are summarized in the table below.

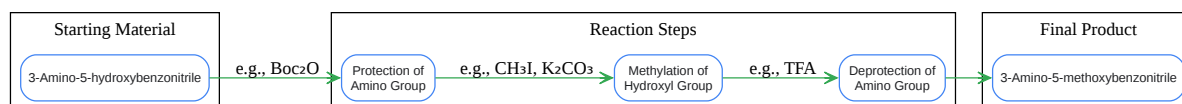
Property	Value	Reference
Molecular Formula	C ₈ H ₈ N ₂ O	[1]
Molecular Weight	148.16 g/mol	[1]
CAS Number	269411-71-4	[1]
Melting Point	81-85 °C	
Appearance	Solid	[2]
Purity	>95%	[2]

Synthesis and Purification

A plausible synthetic route to **3-Amino-5-methoxybenzonitrile** involves the methylation of 3-amino-5-hydroxybenzonitrile. The amino group can be protected prior to methylation to avoid side reactions, followed by deprotection to yield the final product. Another potential pathway starts from 3-bromo-5-methoxybenzonitrile via a nucleophilic substitution reaction to introduce the amino group.

General Synthetic Workflow:

A generalized workflow for a potential synthesis is outlined below. This represents a logical synthetic pathway, though a specific experimental protocol for **3-Amino-5-methoxybenzonitrile** is not readily available in the searched literature.



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Caption: A potential synthetic workflow for **3-Amino-5-methoxybenzonitrile**.

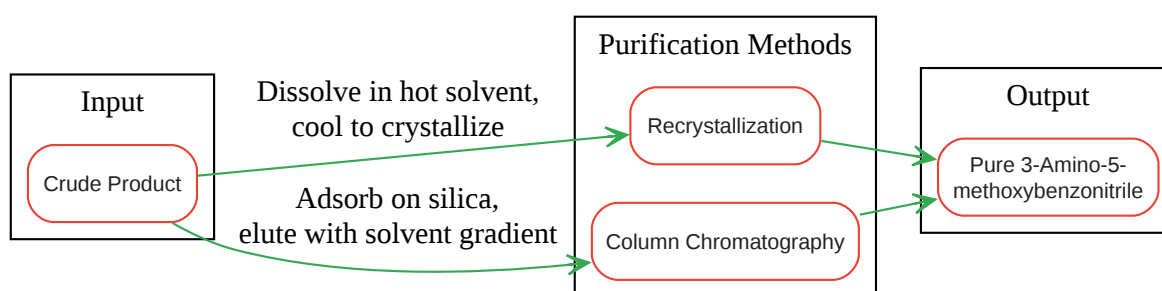
Purification:

Purification of the crude product can be achieved through standard laboratory techniques such as recrystallization or column chromatography.

- **Recrystallization:** This technique involves dissolving the crude compound in a hot solvent in which it is soluble and allowing it to cool, leading to the formation of purer crystals. A solvent system of ethanol and water is often effective for the recrystallization of aminobenzonitrile derivatives.^[3]
- **Column Chromatography:** For more challenging separations, flash column chromatography using a silica gel stationary phase is a powerful method. A mobile phase with a gradient of increasing polarity, such as ethyl acetate in hexanes, can effectively separate the desired product from impurities.^[3]

Purification Workflow:

The general steps involved in the purification process are illustrated below.



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Caption: General purification workflow for **3-Amino-5-methoxybenzonitrile**.

Spectroscopic Analysis

Detailed experimental protocols for acquiring spectroscopic data are crucial for the structural confirmation of **3-Amino-5-methoxybenzonitrile**.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl_3 or DMSO-d_6) in an NMR tube.^[4]
- **^1H NMR Spectroscopy:** A standard ^1H NMR experiment will provide information on the chemical environment of the protons. The aromatic protons are expected to appear in the range of δ 6.0-7.5 ppm. The methoxy protons will likely be a singlet around δ 3.8 ppm, and the amino protons will appear as a broad singlet.
- **^{13}C NMR Spectroscopy:** A proton-decoupled ^{13}C NMR spectrum will show distinct signals for each unique carbon atom. The nitrile carbon is expected in the δ 115-125 ppm region, while the aromatic carbons will resonate between δ 100-160 ppm. The methoxy carbon should appear around δ 55-60 ppm.

Infrared (IR) Spectroscopy:

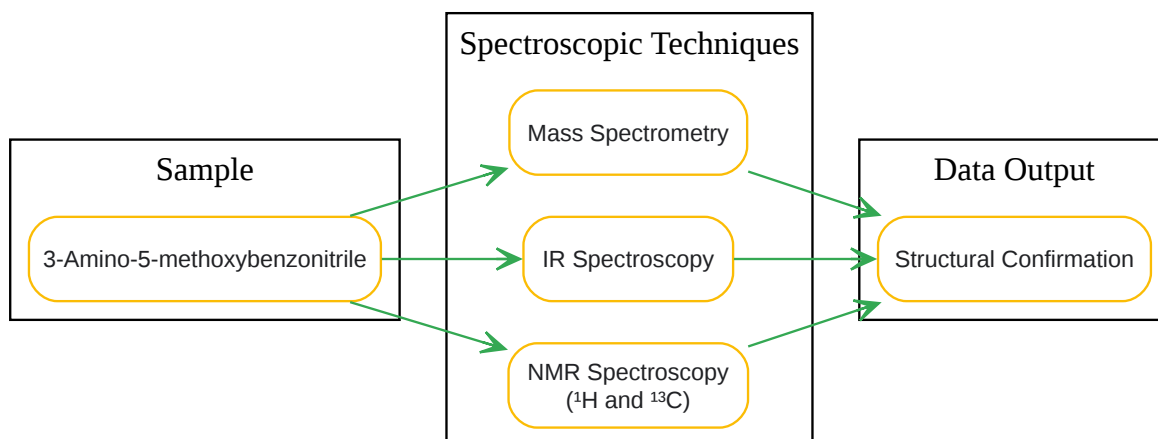
- **Sample Preparation:** The IR spectrum can be obtained using a KBr pellet or as a mull.
- **Expected Absorptions:** Key functional groups will give rise to characteristic absorption bands. The N-H stretching of the amino group is expected in the $3300\text{-}3500\text{ cm}^{-1}$ region. The $\text{C}\equiv\text{N}$ stretching of the nitrile group will appear as a sharp band around $2220\text{-}2260\text{ cm}^{-1}$. The C-O stretching of the methoxy group will be observed in the $1000\text{-}1300\text{ cm}^{-1}$ range.

Mass Spectrometry (MS):

- **Sample Introduction:** The sample can be introduced via direct infusion or after separation by gas or liquid chromatography.
- **Expected Fragmentation:** The molecular ion peak $[\text{M}]^+$ at m/z 148 would confirm the molecular weight. Fragmentation patterns may include the loss of a methyl group (-15 amu), a methoxy group (-31 amu), or the nitrile group (-26 amu).

Spectroscopic Analysis Workflow:

The following diagram outlines the workflow for the spectroscopic characterization of the compound.



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Caption: Workflow for spectroscopic analysis.

Reactivity and Stability

The chemical reactivity of **3-Amino-5-methoxybenzonitrile** is dictated by its three functional groups:

- **Amino Group:** The amino group is nucleophilic and can react with electrophiles. It can undergo reactions such as acylation, alkylation, and diazotization. The presence of the electron-withdrawing nitrile group may slightly decrease its basicity compared to aniline.
- **Nitrile Group:** The nitrile group can be hydrolyzed to a carboxylic acid or reduced to a primary amine. It can also participate in cycloaddition reactions.
- **Aromatic Ring:** The benzene ring can undergo electrophilic aromatic substitution. The amino and methoxy groups are activating and ortho-, para-directing, while the nitrile group is deactivating and meta-directing. The substitution pattern on the final product will depend on the interplay of these directing effects.

Substituted aminobenzonitriles are generally stable under standard laboratory conditions but may be sensitive to light and air, leading to oxidation and discoloration, particularly for compounds with multiple amino groups.[3]

Potential Biological Activity

While specific biological activities of **3-Amino-5-methoxybenzonitrile** have not been extensively reported, the benzonitrile scaffold is present in numerous biologically active compounds. Substituted benzonitriles have been investigated for a wide range of therapeutic applications, including as enzyme inhibitors and receptor antagonists. The presence of the amino and methoxy groups provides opportunities for hydrogen bonding and other interactions with biological targets, making this compound a valuable starting point for the synthesis of novel drug candidates. Further pharmacological screening is required to elucidate its specific biological functions.

Conclusion

3-Amino-5-methoxybenzonitrile is a versatile chemical building block with potential applications in medicinal chemistry and materials science. This guide provides a foundational understanding of its physical and chemical properties, synthesis, and characterization. The detailed methodologies and workflows presented herein are intended to facilitate its use in research and development, enabling the exploration of its full potential in the creation of novel and functional molecules.

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- To cite this document: BenchChem. [Physical and chemical characteristics of 3-Amino-5-methoxybenzonitrile]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1278192#physical-and-chemical-characteristics-of-3-amino-5-methoxybenzonitrile]

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